Sodium 4-(trifluoromethyl)benzene-1-sulfinate

Catalog No.
S3704560
CAS No.
89520-63-8
M.F
C7H4F3NaO2S
M. Wt
232.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-(trifluoromethyl)benzene-1-sulfinate

CAS Number

89520-63-8

Product Name

Sodium 4-(trifluoromethyl)benzene-1-sulfinate

IUPAC Name

sodium;4-(trifluoromethyl)benzenesulfinate

Molecular Formula

C7H4F3NaO2S

Molecular Weight

232.16 g/mol

InChI

InChI=1S/C7H5F3O2S.Na/c8-7(9,10)5-1-3-6(4-2-5)13(11)12;/h1-4H,(H,11,12);/q;+1/p-1

InChI Key

IRJVONHUBTUTAL-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)[O-].[Na+]

Sodium 4-(trifluoromethyl)benzene-1-sulfinate is a chemical compound with the molecular formula C7_7H4_4F3_3NaO2_2S and a molar mass of approximately 232.16 g/mol. This compound is characterized by the presence of a trifluoromethyl group (CF3_3) attached to a benzene ring, which enhances its reactivity and solubility in polar solvents. Sodium 4-(trifluoromethyl)benzene-1-sulfinate is primarily utilized in organic synthesis and analytical chemistry due to its unique properties, such as its ability to act as a sulfonate source and its high electron-withdrawing capacity from the trifluoromethyl group .

, including:

  • Oxidation: It can be oxidized to produce sulfonic acids.
  • Reduction: This compound can be reduced to form sulfides.
  • Substitution Reactions: The sulfinate group can be substituted by nucleophiles, leading to the formation of various substituted benzene derivatives.

Common reagents for these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles such as amines and alcohols for substitution reactions.

The synthesis of sodium 4-(trifluoromethyl)benzene-1-sulfinate typically involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium hydroxide. The general reaction can be summarized as follows:

4 trifluoromethyl benzenesulfonyl chloride+NaOHSodium 4 trifluoromethyl benzene 1 sulfinate+by products\text{4 trifluoromethyl benzenesulfonyl chloride}+\text{NaOH}\rightarrow \text{Sodium 4 trifluoromethyl benzene 1 sulfinate}+\text{by products}

This reaction is usually conducted in an aqueous medium under controlled temperature conditions to maximize yield and purity .

Sodium 4-(trifluoromethyl)benzene-1-sulfinate finds applications in various fields:

  • Organic Synthesis: It serves as a sulfonate source in the formation of sulfonamides and sulfides.
  • Analytical Chemistry: The compound is used in analytical methods for detecting and quantifying other chemical species.
  • Pharmaceutical Development: Due to its unique reactivity, it can be employed in the synthesis of pharmaceutical intermediates .

Sodium 4-(trifluoromethyl)benzene-1-sulfinate can be compared with several similar compounds, particularly other sodium arylsulfinates:

Compound NameMolecular FormulaUnique Features
Sodium 2-(trifluoromethyl)benzene-1-sulfinateC7_7H4_4F3_3NaO2_2SDifferent position of CF3_3, affecting reactivity
Sodium 3-(trifluoromethyl)benzene-1-sulfinateC7_7H4_4F3_3NaO2_2SPositional isomer with distinct reactivity patterns
Sodium benzenesulfinateC6_6H5_5NaO2_2SLacks CF3_3, differing in electronic properties

Uniqueness: The primary distinction lies in the position of the trifluoromethyl group on the benzene ring (ortho, meta, para). This positional isomerism significantly influences each compound's reactivity and applications. Sodium 4-(trifluoromethyl)benzene-1-sulfinate exhibits unique reactivity patterns that make it suitable for specific synthetic transformations not achievable with other isomers .

Hydrogen Bond Acceptor Count

6

Exact Mass

231.97817931 g/mol

Monoisotopic Mass

231.97817931 g/mol

Heavy Atom Count

14

Dates

Modify: 2023-08-20

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